molecular formula C7H10ClN5O B2818147 6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine CAS No. 1862944-02-2

6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine

Cat. No.: B2818147
CAS No.: 1862944-02-2
M. Wt: 215.64
InChI Key: GCOZXQNEWMRDBT-UHFFFAOYSA-N
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Description

6-Chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine (CAS 1862944-02-2) is a substituted 1,2,4-triazine derivative of interest in medicinal chemistry and drug discovery. This compound features a chlorine atom and a morpholine ring, making it a versatile intermediate for further synthetic elaboration . The 1,2,4-triazine scaffold is recognized as a privileged structure in the development of bioactive molecules . While specific biological data for this exact molecule is limited in the current literature, structurally similar morpholine-functionalized 1,3,5-triazine derivatives have demonstrated significant potential in scientific research, particularly as anticancer agents. Recent studies show that such compounds exhibit promising cytotoxic activity against colorectal cancer cell lines, with some derivatives showing superior efficacy compared to standard chemotherapeutic drugs . Furthermore, morpholine and triazine-containing compounds are frequently investigated as key scaffolds for developing inhibitors of various enzymes, including monoamine oxidases (MAOs), which are relevant targets for neurological disorders . The synthetic protocol for related triazine compounds often involves sequential nucleophilic substitution, a method that allows for precise functionalization of the core structure . This product is intended for research purposes as a building block in the synthesis of novel molecules for biological evaluation. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3-morpholin-4-yl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O/c8-5-6(9)10-7(12-11-5)13-1-3-14-4-2-13/h1-4H2,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOZXQNEWMRDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(N=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine typically involves the reaction of 6-chloro-1,2,4-triazine with morpholine under specific conditions. One common method involves heating the reactants in a solvent such as dioxane or water, using sodium carbonate as a base to facilitate the reaction . The reaction is often carried out at temperatures ranging from 70°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

The compound exhibits significant biological properties that make it a candidate for drug development. Research indicates that derivatives of triazine compounds, including 6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine, have been shown to possess anti-inflammatory and anticancer activities.

Anticancer Properties

Studies have demonstrated that triazine derivatives can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, a related compound demonstrated a 68% inhibition of the PI3Kα enzyme at a concentration of 100 μM . This suggests that this compound may also exhibit similar anticancer effects.

Anti-inflammatory Effects

Triazine derivatives have been reported to reduce inflammation in various models. The ability to modulate inflammatory pathways positions compounds like this compound as potential therapeutic agents for inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic aromatic substitution methods. The synthesis pathway often includes the reaction of morpholine with chlorinated triazine precursors under controlled conditions.

Synthetic Pathways

A common synthetic route involves starting from 2,4-dichloro-6-morpholino-1,3,5-triazine and reacting it with various amines to yield different derivatives . This method allows for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties.

Agricultural Applications

Beyond medicinal uses, triazine compounds are also significant in agricultural chemistry as herbicides. Their ability to inhibit specific biochemical pathways in plants makes them effective in controlling weed populations.

Herbicidal Activity

Triazine derivatives are known for their herbicidal properties due to their interference with photosynthesis in plants. The application of compounds like this compound could lead to the development of new herbicides with improved efficacy and reduced environmental impact.

Case Studies and Research Findings

Several studies highlight the diverse applications of triazine compounds:

Study Focus Findings
Anticancer ActivityDemonstrated significant inhibition of PI3Kα enzyme by triazine derivatives with potential anticancer properties.
PharmacokineticsA related compound showed favorable pharmacokinetic profiles and blood-brain barrier penetration, indicating potential for CNS-targeted therapies.
Synthesis TechniquesDetailed synthetic routes for preparing various triazine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Adenosine Receptor Binding

  • 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine () lacks direct receptor data but shares structural motifs with kinase inhibitors (e.g., morpholine’s role in ATP-binding pocket interactions) .

TLR7-9 Antagonism

Morpholine-containing triazines, such as those in , act as Toll-like receptor (TLR7-9) antagonists, highlighting the scaffold’s versatility in immunomodulation .

Biological Activity

6-Chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7_7H10_10ClN5_5O
  • Molecular Weight : 215.64 g/mol
  • CAS Number : 1862944-02-2

Biological Activity Overview

The biological activities of this compound have been explored primarily in two areas: anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxicity against various cancer cell lines, including:

Cell LineIC50_{50} (µM)
A549 (Lung Cancer)0.20
MCF-7 (Breast Cancer)1.25
HeLa (Cervical Cancer)1.03

These values indicate a strong inhibitory effect on cancer cell proliferation, suggesting that the compound may interfere with critical cellular pathways involved in tumor growth and survival .

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways:

  • Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway : The compound has been shown to suppress phosphorylation of Akt, a critical player in cell survival and growth signaling .
  • EGFR Inhibition : It also demonstrates activity against epidermal growth factor receptors (EGFR), further supporting its potential as an anticancer therapeutic .

Antimicrobial Activity

In addition to its anticancer properties, this triazine derivative has shown promising antimicrobial activity. Studies have indicated that derivatives containing the morpholine group exhibit significant inhibitory effects against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have investigated the biological activity of related triazine compounds, offering insights into structure-activity relationships:

  • Triazine Derivatives Against Cancer : A study focused on derivatives similar to this compound found that modifications in the triazine core significantly influenced cytotoxicity profiles across different cancer cell lines .
  • Optimization for Antimicrobial Activity : Research into N-substituted triazines revealed that introducing morpholine groups enhanced antimicrobial efficacy against resistant strains of bacteria .

Q & A

Basic: What are the optimal synthetic routes for 6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine, and what analytical techniques validate its purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of chlorinated precursors with morpholine derivatives. Key steps include:

  • Step 1: Formation of the triazine core via cyclization of thiourea or hydrazide intermediates under reflux conditions (e.g., using ethanol or acetonitrile as solvents) .
  • Step 2: Introduction of the morpholine moiety via nucleophilic substitution, requiring controlled pH (8–10) and temperatures (60–80°C) to avoid side reactions .
  • Validation: Confirm purity and structure using HPLC (≥98% purity threshold) and NMR (e.g., ¹H NMR for morpholine proton signals at δ 2.5–3.5 ppm and triazine ring protons at δ 8.0–9.0 ppm) .

Basic: How can researchers characterize the electronic and steric effects of the chloro and morpholine substituents on the triazine core?

Methodological Answer:

  • Computational Modeling: Use density functional theory (DFT) to calculate electron density maps, highlighting the electron-withdrawing effect of the chloro group and the steric bulk of morpholine .
  • Experimental Validation: Compare reactivity in nucleophilic substitution assays (e.g., reaction rates with piperidine vs. morpholine) to quantify steric hindrance .
  • Spectroscopic Analysis: Infrared (IR) spectroscopy to identify C-Cl stretching vibrations (~550–600 cm⁻¹) and morpholine’s C-O-C asymmetric stretching (~1100 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

  • Step 1: Verify solvent effects. For example, DMSO-d₆ may cause peak broadening due to hydrogen bonding with morpholine, whereas CDCl₃ provides sharper signals .
  • Step 2: Perform 2D NMR (COSY, HSQC) to assign overlapping signals. The morpholine’s CH₂ groups often show coupling with adjacent N-atoms, confirmed via NOESY .
  • Step 3: Cross-validate with mass spectrometry (HRMS) to rule out isotopic interference from chlorine (e.g., M+2 peak ratio ~32% for Cl) .

Advanced: What strategies optimize reaction yields when introducing morpholine to the triazine scaffold?

Methodological Answer:

  • Catalyst Screening: Test bases like K₂CO₃ (for mild conditions) or DBU (for higher reactivity) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states, improving yields by 15–20% compared to ethanol .
  • Temperature Gradients: Perform reactions under microwave irradiation (100–120°C, 30 min) to reduce side-product formation .

Advanced: How to design a biological assay to evaluate this compound’s interaction with cancer-related kinases?

Methodological Answer:

  • Target Selection: Prioritize kinases with ATP-binding pockets (e.g., EGFR or BRAF) due to the triazine core’s potential to mimic adenine .
  • Assay Protocol:
    • Step 1: Use fluorescence polarization (FP) assays with labeled ATP-competitive probes.
    • Step 2: Perform IC₅₀ determination via dose-response curves (1 nM–100 µM range).
    • Step 3: Validate with Western blotting to assess downstream phosphorylation inhibition (e.g., ERK1/2 for BRAF) .
  • Controls: Include staurosporine (broad kinase inhibitor) and DMSO vehicle controls .

Advanced: How to elucidate structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • SAR Framework:
    • Variation 1: Replace morpholine with piperazine or thiomorpholine to assess flexibility in hydrogen-bond acceptor capacity .
    • Variation 2: Modify the chloro substituent with fluorine or methyl groups to probe electronic effects .
  • Data Analysis:
    • Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity scores (ΔG) to target proteins .
    • Plot Hammett σ values against bioactivity to quantify electronic contributions .

Advanced: What are common pitfalls in interpreting cytotoxicity data for this compound?

Methodological Answer:

  • Pitfall 1: Off-target effects due to redox activity (e.g., false positives in MTT assays). Mitigate by using orthogonal assays like ATP-based luminescence .
  • Pitfall 2: Solubility limitations in cell culture media. Pre-dissolve in DMSO (≤0.1% final concentration) and confirm via dynamic light scattering (DLS) .
  • Pitfall 3: Metabolic instability. Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .

Advanced: How to analyze contradictory data in enzyme inhibition vs. cellular activity studies?

Methodological Answer:

  • Hypothesis 1: Poor membrane permeability. Test permeability via Caco-2 monolayers or PAMPA assays. If low, modify logP via prodrug strategies (e.g., esterification) .
  • Hypothesis 2: Target protein overexpression in cell lines. Validate via siRNA knockdown or CRISPR-Cas9 gene editing .
  • Hypothesis 3: Compensatory signaling pathways. Use phosphoproteomics to map alternative activation routes (e.g., AKT/mTOR crosstalk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.